2-Amino-3-chloro-7-nitrofluoren-9-one
Description
2-Amino-3-chloro-7-nitrofluoren-9-one is a polycyclic aromatic compound derived from the fluorene scaffold, featuring amino (-NH₂), chloro (-Cl), and nitro (-NO₂) substituents at positions 2, 3, and 7, respectively. The nitro group at position 7 is a strong electron-withdrawing substituent, which likely enhances electrophilic reactivity and influences intermolecular interactions. The amino group at position 2 may contribute to solubility in polar solvents or participation in hydrogen bonding, while the chloro group at position 3 adds steric and electronic effects .
Properties
CAS No. |
7151-61-3 |
|---|---|
Molecular Formula |
C13H7ClN2O3 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
2-amino-3-chloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H,15H2 |
InChI Key |
YTPYWVHFGOCYEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-7-nitrofluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-9-fluorenone, followed by the introduction of the amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-7-nitrofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amino-substituted fluorenones.
Scientific Research Applications
2-Amino-3-chloro-7-nitrofluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-7-nitrofluoren-9-one involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the amino and chloro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: The nitro group in the target compound (position 7) is absent in most analogs. Its presence is expected to significantly lower electron density in the aromatic ring, enhancing susceptibility to nucleophilic attack compared to fluoro or chloro analogs . The amino group at position 2, common across analogs, contributes to hydrogen bonding. For example, 3-Chloro-9H-fluoren-2-amine has a polar surface area of 26 Ų, suggesting moderate polarity .
Steric and Electronic Comparisons: Halogen position impacts molecular interactions. In 2-Amino-7-chloro-9H-fluoren-9-one, the chloro group at position 7 may disrupt π-π stacking compared to position 3 in the target compound .
Solubility and LogP Trends: The target compound’s nitro and amino groups likely reduce LogP (predicted <3), contrasting with 3-Chloro-9H-fluoren-2-amine (LogP 3.8). Fluorinated analogs (e.g., 2-Amino-7-fluoro-9H-fluoren-9-one) may exhibit intermediate solubility due to fluorine’s small size and electronegativity .
Research Implications and Limitations
However, the lack of nitro-substituted fluorene derivatives in the evidence highlights a gap in published studies. Future work should prioritize synthesizing this compound and characterizing its NMR, MS, and crystallographic properties to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
